(2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one
Description
The compound (2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one is a synthetic benzofuran derivative with a Z-configuration at the exocyclic double bond of the benzylidene group. Its structure features a 4-fluorophenyl substituent at the 2-position, a hydroxyl group at the 6-position, and a 4-methylpiperazinylmethyl group at the 7-position of the benzofuran-3-one core.
Properties
IUPAC Name |
(2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c1-23-8-10-24(11-9-23)13-17-18(25)7-6-16-20(26)19(27-21(16)17)12-14-2-4-15(22)5-3-14/h2-7,12,25H,8-11,13H2,1H3/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIQGPFSCNMCKX-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)F)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)F)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuranone Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Fluorophenyl Group: This step often involves a Friedel-Crafts acylation reaction using a fluorobenzene derivative.
Attachment of the Methylpiperazinyl Group: This can be done through nucleophilic substitution reactions.
Final Assembly and Purification: The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the benzofuranone core can be reduced to form an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: It may have potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream effects on cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural similarities with benzofuran derivatives that vary in substituents on the benzylidene group and the piperazine ring. Below is a detailed comparison based on substituent effects and hypothesized biological relevance:
Table 1: Structural and Functional Comparison of Benzofuran Derivatives
Key Findings from Structural Analysis
The 2,3,4-trimethoxyphenyl group () increases electron density, which may favor π-π stacking but reduce metabolic stability due to steric bulk . The 2-methylphenyl substituent () adds steric hindrance, which could limit interactions with deep binding pockets .
Piperazine Substituent Effects: The 4-methylpiperazine in the target compound balances hydrophilicity and lipophilicity, supporting both solubility and membrane penetration.
Absence of Piperazine :
- The analog in lacks the piperazinylmethyl group, resulting in lower solubility and weaker pharmacokinetic properties, underscoring the importance of this moiety in drug design .
Methodological Considerations
Structural comparisons were conducted using graph-based methods to identify isomorphic subgraphs and common pharmacophores, as described in . These methods highlight conserved benzofuran cores and variable substituents, enabling systematic evaluation of structure-activity relationships .
Biological Activity
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C16H20F N2O3
- Molecular Weight : 304.34 g/mol
- IUPAC Name : (2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one
Structural Features
The compound features:
- A benzofuran ring , which is known for various pharmacological activities.
- A fluorophenyl group , which can enhance lipophilicity and bioactivity.
- A piperazine moiety , often associated with neuroactive properties.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzofuran can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: In Vitro Anticancer Activity
A study evaluated the cytotoxic effects of related benzofuran derivatives on human cancer cell lines (e.g., MDA-MB-231 breast cancer cells). The results demonstrated that certain derivatives inhibited cell viability significantly at concentrations as low as 10 µM, suggesting a promising anticancer potential for the target compound.
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 10 | Apoptosis induction |
| Compound B | HeLa | 15 | Cell cycle arrest |
| Target Compound | MDA-MB-231 | TBD | TBD |
Antimicrobial Activity
The compound has also been screened for antimicrobial properties. Preliminary results suggest that it exhibits moderate activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes.
Research Findings
In a study assessing the antibacterial activity of similar compounds, it was found that modifications in the aromatic ring significantly influenced efficacy. The presence of electron-withdrawing groups like fluorine enhanced antibacterial potency.
Neuropharmacological Effects
Given the presence of the piperazine group, the compound may possess neuropharmacological effects. Piperazine derivatives are known to act on serotonin and dopamine receptors, which could suggest potential applications in treating mood disorders or anxiety.
Neuropharmacological Study
A recent study investigated the effects of piperazine derivatives on neurotransmitter systems. Results indicated that certain modifications led to increased affinity for serotonin receptors, hinting at possible anxiolytic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
